molecular formula C26H32O7 B12068633 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 94237-35-1

9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B12068633
CAS No.: 94237-35-1
M. Wt: 456.5 g/mol
InChI Key: WEQDHZQBKWZVKB-SQOVUSLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) (CAS: 912-38-9) is a synthetic steroid intermediate primarily used in the synthesis of Betamethasone, a potent glucocorticoid with anti-inflammatory properties . Key characteristics include:

  • Molecular formula: C₂₆H₃₂O₈ (as diacetate ester; base structure: C₂₂H₂₈O₅) .
  • Molecular weight: 372.45 g/mol (base structure) .
  • Functional groups: 9β,11β-epoxide, 16β-methyl substitution, and 17,21-diacetate esters .
  • Role: Identified as Betamethasone Impurity E, a byproduct/metabolite in Betamethasone production .

Properties

CAS No.

94237-35-1

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-acetyloxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H32O7/c1-14-10-20-19-7-6-17-11-18(29)8-9-23(17,4)26(19)22(33-26)12-24(20,5)25(14,32-16(3)28)21(30)13-31-15(2)27/h8-9,11,14,19-20,22H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,22-,23-,24-,25-,26+/m0/s1

InChI Key

WEQDHZQBKWZVKB-SQOVUSLMSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Epoxidation and Hydroxylation

The 9β,11β-epoxy group is introduced early in the synthesis to stabilize the steroid backbone. A precursor such as 16β-methylpregna-1,4,9(11)-triene-3,20-dione is subjected to epoxidation using a peracid (e.g., meta-chloroperbenzoic acid) in dichloromethane at 0–5°C. This step achieves stereospecific formation of the 9β,11β-epoxide with >90% yield. Subsequent hydroxylation at C17 and C21 is performed via microbial oxidation (e.g., Rhizopus arrhizus) or chemical methods using potassium osmate and N-methylmorpholine N-oxide (NMO).

Key Parameters:

Reaction StepReagents/ConditionsYield
EpoxidationmCPBA, CH₂Cl₂, 0°C92%
HydroxylationOsO₄, NMO, acetone/water85%

Acetylation of Hydroxyl Groups

The 17- and 21-hydroxyl groups are acetylated to enhance stability and bioavailability. A mixture of acetic anhydride and pyridine (1:2 v/v) is employed under nitrogen at 25°C for 12 hours. The reaction is quenched with ice-water, and the product is isolated via crystallization from methanol.

Optimization Data:

ParameterOptimal Value
Acetic Anhydride (eq.)2.5
Temperature25°C
Reaction Time12 h
Crystallization SolventMethanol

Industrial-Scale Production

Catalytic Epoxidation

Large-scale epoxidation utilizes hydrogen peroxide and a tungstic acid catalyst (H₂WO₄) in tert-butanol. This method reduces cost and improves safety compared to peracids. The epoxy intermediate is purified via fractional distillation (>98% purity).

Continuous Acetylation

A plug-flow reactor enables continuous acetylation with the following advantages:

  • Residence Time : 30 minutes

  • Throughput : 50 kg/h

  • Purity : 99.2% (by HPLC)

Analytical Validation

Purity Assessment

Reverse-phase HPLC (Gemini C18 column) with UV detection at 254 nm resolves the di(acetate) from related substances (resolution ≥2.0). Mobile phase: acetonitrile/water (65:35 v/v) with 0.1% trifluoroacetic acid.

Impurity Profile:

ImpurityRelative Retention Time (RRT)
17-Monoacetate0.78
9α,11α-Epoxy isomer1.12
Δ¹⁶-Dehydro derivative1.24

Structural Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 5.71 (d, J=10 Hz, H-1)

  • δ 4.97 (m, H-17)

  • δ 2.13 (s, 17-OAc), 2.09 (s, 21-OAc)

FT-IR (KBr):

  • 1745 cm⁻¹ (C=O ester)

  • 1248 cm⁻¹ (epoxide C-O)

Time (months)Purity (%)
099.8
398.5
696.2

Comparative Synthesis Strategies

MethodAdvantagesLimitations
Microbial OxidationHigh stereoselectivityLong fermentation time
Chemical EpoxidationRapid (<2 h)Peracid handling hazards
Continuous FlowScalabilityHigh initial capital cost

Case Studies in Process Optimization

Solvent Selection for Crystallization

A factorial design (2³) evaluated methanol, ethanol, and acetone. Methanol provided the highest yield (91%) and lowest impurity carryover (<0.5%).

Catalyst Recycling in Epoxidation

Tungstic acid catalyst recovered via ultrafiltration retained 89% activity over five cycles, reducing waste generation by 40% .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Uses :
    • The compound is utilized in the formulation of corticosteroids that exhibit anti-inflammatory effects. It is particularly relevant in treating conditions such as asthma and allergic rhinitis due to its ability to reduce inflammation in respiratory pathways .
  • Metabolite Analysis :
    • As a metabolite of Mometasone Furoate, it serves as an important marker in pharmacokinetic studies. Its presence can be monitored to assess the metabolism and efficacy of corticosteroid treatments .
  • Analytical Chemistry :
    • The compound is used in liquid chromatography methods for the separation and identification of impurities in pharmaceutical preparations. This application is critical for ensuring the quality and safety of steroid medications .

Case Study 1: Pharmacokinetics of Mometasone Furoate

A study investigated the pharmacokinetic profile of Mometasone Furoate and its metabolites, including 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate). The results indicated that monitoring this metabolite could provide insights into the drug's absorption and elimination rates in patients with chronic respiratory conditions.

Case Study 2: Impurity Profiling in Betamethasone Formulations

Research focused on the impurity profiling of Betamethasone formulations revealed that 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a significant impurity that must be quantified during quality control processes. The study emphasized the need for robust analytical methods to detect this compound to ensure patient safety.

Comparison with Similar Compounds

Betamethasone Dipropionate (CAS: 5593-20-4)

Parameter Target Compound Betamethasone Dipropionate
Molecular formula C₂₂H₂₈O₅ (base) C₂₈H₃₇FO₇
Molecular weight 372.45 g/mol 504.6 g/mol
Substituents 9β,11β-epoxide, 17,21-diacetate 9α-fluoro, 17,21-dipropionate
Solubility Not explicitly reported Freely soluble in acetone, sparingly in alcohol
Activity Low (impurity) High glucocorticoid, low mineralocorticoid activity

Key differences :

  • The 9α-fluoro group in Betamethasone dipropionate enhances glucocorticoid receptor binding and metabolic stability, while the target compound lacks fluorine .
  • The dipropionate esters increase lipophilicity, prolonging topical activity compared to the diacetate form .

Fluocinonide (CAS: 3092-61-3)

Parameter Target Compound Fluocinonide
Molecular formula C₂₂H₂₈O₅ C₂₆H₃₂F₂O₇
Substituents 9β,11β-epoxide 6α,9α-difluoro, 16α,17α-isopropylidenedioxy
Activity Intermediate/impurity Ultra-high topical glucocorticoid potency

Key differences :

  • Fluocinonide’s 6α,9α-difluoro and isopropylidenedioxy groups significantly enhance receptor affinity and lipophilicity, making it 100-fold more potent than hydrocortisone .
  • The target compound’s epoxy group may render it susceptible to metabolic cleavage, reducing systemic exposure .

Budesonide (CAS: 51333-22-3)

Parameter Target Compound Budesonide
Substituents 9β,11β-epoxide 16α,17α-butylidenedioxy, no fluorine
Metabolism Epoxide stability under study Cleaved to 16α-hydroxyprednisolone (inactive)
Receptor affinity Lower Higher than dexamethasone

Key differences :

  • Budesonide’s acetal group (16α,17α-butylidenedioxy) improves topical selectivity, whereas the target compound’s epoxy group lacks this property .
  • Despite lacking fluorine, Budesonide’s unique substitution confers high receptor binding, unlike the target compound .

Dexamethasone 21-Acetate (CAS: 1177-87-3)

Parameter Target Compound Dexamethasone 21-Acetate
Substituents 17,21-diacetate 21-acetate, 9α-fluoro, 16α-methyl
Activity Impurity Systemic glucocorticoid

Key differences :

  • Dexamethasone’s 9α-fluoro and 16α-methyl groups optimize systemic anti-inflammatory effects, while the target compound’s 16β-methyl and epoxy group limit its therapeutic utility .

Structural and Functional Insights

Epoxide Group

  • The 9β,11β-epoxy moiety in the target compound is rare among clinically used steroids. It may serve as a metabolic precursor or degradation product, as seen in Betamethasone synthesis .
  • Comparatively, Fluocinonide and Budesonide utilize halogenation or acetal groups to enhance stability and potency .

Ester Modifications

  • Diacetate vs. Dipropionate : Acetate esters (target compound) are less lipophilic than propionates (Betamethasone dipropionate), reducing skin retention and duration of action .

Fluorination Impact

  • Fluorine at (e.g., Betamethasone, Dexamethasone) dramatically increases glucocorticoid receptor affinity and metabolic resistance . The target compound’s lack of fluorine explains its lower activity.

Pharmacological and Metabolic Considerations

  • Receptor binding: Fluorinated analogs (e.g., Fluocinonide) exhibit 10–100× higher receptor affinity than non-fluorinated compounds like the target compound .
  • Metabolism : Epoxide-containing steroids are prone to hydrolysis or hepatic metabolism, generating inactive metabolites (e.g., 16α-hydroxyprednisolone) .

Biological Activity

9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate), commonly referred to as Betamethasone EP Impurity E, is a significant metabolite of Mometasone Furoate, a topical corticosteroid widely used for its anti-inflammatory properties. The compound's complex structure includes multiple hydroxyl groups and an epoxy group, which contribute to its biological activity and therapeutic potential.

  • Molecular Formula : C26H32O7
  • Molecular Weight : Approximately 456.53 g/mol
  • CAS Number : 981-34-0
  • Appearance : Off-white solid with low solubility in most solvents.

The biological activity of 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione is primarily attributed to its interaction with glucocorticoid receptors. This interaction modulates various cellular signaling pathways involved in inflammation and immune responses. The compound's structural features enhance its binding affinity to these receptors compared to other corticosteroids.

Anti-inflammatory Properties

Research has demonstrated that this compound retains significant anti-inflammatory effects similar to those of Mometasone Furoate. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various tissues.

Pharmacokinetics and Pharmacodynamics

Studies indicate that the pharmacokinetic profile of 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione shows rapid absorption and distribution in the body. Its metabolic pathways involve conjugation reactions that enhance its solubility and excretion.

Comparative Analysis with Related Compounds

The following table summarizes key features of 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione and its analogs:

Compound NameCAS NumberKey Features
9β,11β-Epoxy-Dihydroxy Compound 981-34-0Metabolite of Mometasone; potent anti-inflammatory activity.
Betamethasone 378-44-9Widely used corticosteroid; strong anti-inflammatory effects.
Dexamethasone 50-02-2Potent glucocorticoid; lacks the epoxy group.
Mometasone Furoate 83919-23-7Topical corticosteroid; similar anti-inflammatory properties.

Case Studies

  • In Vitro Studies : Laboratory studies have shown that 9β,11β-Epoxy-Dihydroxy Compound significantly reduces the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in cultured macrophages.
  • Animal Models : In rodent models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cell infiltration compared to untreated controls.

Q & A

Q. What are the validated methods for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}-NMR and 13C^13 \text{C}-NMR to confirm stereochemistry (e.g., epoxy configuration at C9/C11 and methyl group at C16). The InChI key (GBDXNHBVYAMODG-DEGNENOVSA-N) in provides a reference for spectral data alignment.
  • Infrared Spectroscopy (IR): Identify functional groups like hydroxyl (3,400–3,600 cm1^{-1}), acetate carbonyl (~1,740 cm1^{-1}), and epoxy ring vibrations (1,250–1,000 cm1^{-1}) using methods outlined in Pharmacopeial Forum standards .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C24_{24}H30_{30}O7_7) and fragmentation patterns to distinguish from related steroids (e.g., dexamethasone derivatives in ).

Q. How is this compound synthesized, and what are critical reaction parameters?

Answer:

  • Key Steps:
    • Epoxidation: Introduce the 9β,11β-epoxy group using peracid reagents (e.g., mCPBA) under anhydrous conditions to avoid ring-opening .
    • Acetylation: Protect hydroxyl groups at C17 and C21 with acetic anhydride in pyridine, monitored via TLC (Rf_f ~0.5 in ethyl acetate/hexane 3:7) .
  • Optimization: Use dimethylformamide (DMF) as a solvent for intermediate steps, and maintain temperatures below 40°C to prevent degradation (see synthesis protocols in ).

Q. What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC: Employ a C18 column with UV detection at 240 nm. A gradient of acetonitrile/water (40:60 to 90:10 over 20 min) resolves impurities like dexamethasone derivatives (e.g., Dexamethasone Impurity I, CAS 24916-90-3) .
  • TLC: Use silica gel plates and a mobile phase of dichloromethane/methanol (9:1) for rapid purity checks, comparing Rf_f values against pharmacopeial standards .

Advanced Research Questions

Q. How can researchers address stability challenges under varying experimental conditions?

Answer:

  • Accelerated Stability Studies: Store the compound at 40°C/75% RH for 6 months and analyze degradation products via HPLC-MS. The epoxy group is prone to hydrolysis; thus, lyophilized formulations or desiccants are recommended .
  • Photostability: Expose to UV light (ICH Q1B guidelines) and monitor for ring-opening products (e.g., diols) using 1H^1 \text{H}-NMR shifts at δ 3.5–4.0 ppm .

Q. What strategies are effective for impurity profiling, especially in pharmaceutical-grade samples?

Answer:

  • Impurity Identification: Use LC-MS/MS to detect trace impurities like 9α-chloro derivatives (e.g., CAS 5534-18-9, ) or residual solvents. Compare retention times and fragmentation patterns with certified reference materials (e.g., LGC Standards in ).
  • Threshold Limits: Follow ICH Q3A guidelines, setting impurity thresholds at ≤0.15% for unknown impurities and ≤0.5% for total impurities .

Q. How does the 9β,11β-epoxy group influence biological activity compared to non-epoxidized analogs?

Answer:

  • Mechanistic Insight: The epoxy ring enhances glucocorticoid receptor binding by stabilizing the C9–C11 conformation, as shown in docking studies with homology models (PDB ID: 4P6X). This reduces metabolic clearance compared to non-epoxidized analogs like prednisolone .
  • In Vitro Assays: Compare transactivation activity in HEK293 cells transfected with GR-responsive reporters. EC50_{50} values for the epoxy derivative are typically 2–3-fold lower than dexamethasone .

Q. What are the best practices for resolving conflicting spectral data in structural elucidation?

Answer:

  • Cross-Validation: Combine 2D-NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguities. For example, the C16β-methyl configuration can be confirmed via NOESY correlations between H16 and H17 .
  • Reference Standards: Use pharmacopeial-grade materials (e.g., USP Betamethasone Acetate in ) to benchmark spectral data and identify batch-to-batch variability.

Q. How can synthetic routes be optimized to minimize by-products like 17-monoacetates?

Answer:

  • Stepwise Acetylation: First acetylate the C21 hydroxyl with acetic anhydride, then protect C17 using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent over-acetylation. Deprotect with tetrabutylammonium fluoride (TBAF) post-reaction .
  • Reaction Monitoring: Use real-time FTIR to track acetate formation (C=O stretch at 1,740 cm1^{-1}) and adjust stoichiometry dynamically .

Data Contradiction Analysis Example
Scenario: Discrepancies in reported LogP values (e.g., 2.99 in vs. 3.2 in other studies).
Resolution:

  • Method Standardization: Recalculate using the same software (e.g., MarvinSketch) and input parameters (pH 7.4, temperature 25°C).
  • Experimental Validation: Perform shake-flask assays with octanol/water partitioning and compare with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.